molecular formula C7H9NO3 B1464780 5-Propyl-oxazole-4-carboxylic acid CAS No. 1083246-32-5

5-Propyl-oxazole-4-carboxylic acid

Cat. No.: B1464780
CAS No.: 1083246-32-5
M. Wt: 155.15 g/mol
InChI Key: WFNBIBNPKVMDGB-UHFFFAOYSA-N
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Description

5-Propyl-oxazole-4-carboxylic acid is a high-value chemical building block for researchers in medicinal chemistry and drug discovery. The oxazole ring is a privileged structure in heterocyclic chemistry, frequently found in bioactive molecules and pharmaceuticals with diverse activities, such as the platelet aggregation inhibitor Ditazole, the anticancer agent Telomestatin, and the anti-inflammatory drug Oxaprozin . As a carboxylic acid derivative, this compound serves as a versatile synthon, enabling further synthetic modifications through amide coupling or esterification reactions to create novel compound libraries. Researchers utilize this and related oxazole-4-carboxylic acids in the design and synthesis of potential STING agonists for oncology research . It is critical to note that certain oxazole substructures, particularly those with both 5-hydroxy and 4-carboxy substituents, can be unstable and prone to hydrolytic ring-opening and decarboxylation . This underscores the importance of understanding stability and reactivity in experimental design. This product is intended for research purposes solely within a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1083246-32-5

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

5-propyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H9NO3/c1-2-3-5-6(7(9)10)8-4-11-5/h4H,2-3H2,1H3,(H,9,10)

InChI Key

WFNBIBNPKVMDGB-UHFFFAOYSA-N

SMILES

CCCC1=C(N=CO1)C(=O)O

Canonical SMILES

CCCC1=C(N=CO1)C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that derivatives of oxazole compounds, including 5-propyl-oxazole-4-carboxylic acid, exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit blood platelet aggregation, which is crucial for managing inflammation-related conditions .

Neuroprotective Effects
Recent studies have focused on the neuroprotective effects of oxazole derivatives. For instance, a novel oxazole-based compound demonstrated efficacy as a prolyl oligopeptidase inhibitor, showing potential in treating neurodegenerative diseases such as Parkinson's disease. This compound was shown to enhance motor stability in animal models, indicating its therapeutic potential in neuroprotection .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of oxazole derivatives have revealed critical insights into their pharmacological profiles. Variations at the 5-position of the oxazole ring significantly influence biological activity. For example, certain substitutions lead to enhanced potency against specific targets, such as neuropeptide receptors and proteases involved in neurodegeneration .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been extensively studied to optimize yield and purity. Various synthetic routes have been developed, emphasizing the importance of reaction conditions in minimizing by-products and maximizing the desired product's quality .

Case Study 1: Inhibition of Platelet Aggregation

A series of experiments evaluated the inhibitory effects of this compound on platelet aggregation in vitro. Compounds were tested at varying concentrations, revealing significant inhibitory activity compared to control groups. The findings suggest a potential role for this compound in developing anti-thrombotic therapies.

Case Study 2: Neuroprotective Activity

In an animal model of Parkinson's disease, a derivative of this compound was administered to assess its impact on motor function and neuroprotection. Results indicated that treated animals exhibited improved motor stability and reduced neuroinflammation markers compared to untreated controls, supporting the compound's therapeutic potential in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of direct data for 5-Propyl-oxazole-4-carboxylic acid , the comparison will focus on its structural analogs and highlight critical differences based on heterocyclic ring systems.

Table 1: Key Properties of 5-Propylisoxazole-4-carboxylic Acid (from Evidence)

Property Value
Molecular Formula C₇H₉NO₃
Molar Mass (g/mol) 155.151
Heterocycle Type Isoxazole (O and N adjacent)
Functional Groups Carboxylic acid, Propyl

General Comparison of Oxazole vs. Isoxazole Derivatives

Electronic Structure :

  • Oxazole : The oxygen and nitrogen atoms are separated by a carbon atom, resulting in a less polarized ring system. This enhances stability in acidic/basic conditions compared to isoxazoles .
  • Isoxazole : Adjacent O and N atoms create a highly polarized ring, making it more reactive toward nucleophiles and electrophiles.

Bioactivity :

  • Oxazole Derivatives : Often used as kinase inhibitors (e.g., anti-cancer agents) and antimicrobials due to their ability to mimic peptide bonds.
  • Isoxazole Derivatives : Commonly found in herbicides (e.g., isoxaflutole) and COX-2 inhibitors (e.g., valdecoxib) .

Physicochemical Behavior :

  • Solubility : The carboxylic acid group in both compounds enhances water solubility, but the isoxazole ring’s polarity may further increase solubility in polar solvents.
  • Stability : Oxazoles generally exhibit higher thermal and hydrolytic stability than isoxazoles due to reduced ring strain.

Missing Data for this compound

  • Experimental data (e.g., pKa, logP, melting point) are unavailable in the provided evidence.

Q & A

What are the common synthetic routes for 5-Propyl-oxazole-4-carboxylic acid, and what factors influence reaction yields?

Level: Basic
Methodological Answer:
Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, alkylating agents, and amines. For analogous oxazole derivatives, studies show that reaction conditions (e.g., solvent polarity, temperature) significantly impact yields. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Ethyl oxazole-4-carboxylate intermediates (e.g., ethyl 5-phenyloxazole-4-carboxylate) are common precursors, requiring acid/base hydrolysis to yield the carboxylic acid . Key factors include pH control during hydrolysis and purification via recrystallization.

How can researchers characterize the structural and electronic properties of this compound?

Level: Basic
Methodological Answer:
Multi-technique approaches are essential:

  • X-ray crystallography determines molecular packing and hydrogen-bonding patterns.
  • FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).
  • NMR (¹H/¹³C) resolves substituent effects; the propyl group’s triplet (δ ~0.9 ppm) and oxazole protons (δ ~8 ppm) are diagnostic.
  • DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry, as demonstrated for pyrazole-carboxylic acid analogs .

What strategies exist for resolving contradictory spectral data in oxazole-carboxylic acid derivatives?

Level: Advanced
Methodological Answer:
Contradictions arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Cross-validation : Use 2D NMR (e.g., HSQC, COSY) to confirm assignments.
  • Computational benchmarking : Compare experimental IR/NMR with DFT-simulated spectra (B3LYP/6-311++G** basis set).
  • Single-crystal validation : Resolve ambiguities in proton environments via X-ray diffraction .
  • Dynamic NMR : Detect tautomeric equilibria in polar solvents like DMSO-d₆.

How does the propyl substituent influence physicochemical properties compared to methyl analogs?

Level: Advanced
Methodological Answer:
The propyl group increases hydrophobicity (logP ~1.5 higher than methyl analogs) and alters crystallinity. Key differences:

  • Solubility : Reduced aqueous solubility due to hydrophobic interactions; use DMSO or THF for dissolution.
  • Acidity : The carboxylate pKa increases slightly (~0.3–0.5 units) due to electron-donating alkyl effects.
  • Stability : Longer alkyl chains may enhance thermal stability (mp increases by ~20°C vs. methyl derivatives) .

What experimental considerations are critical for biological activity studies of oxazole-4-carboxylic acid derivatives?

Level: Advanced
Methodological Answer:

  • Purity : Verify via HPLC (≥95% purity) to exclude byproducts like ethyl esters .
  • Buffer compatibility : Assess carboxylate stability in physiological pH (e.g., phosphate buffer at pH 7.4).
  • SAR design : Compare propyl derivatives with isopropyl or cyclopropyl analogs to isolate steric/electronic effects.
  • Bioisosterism : Replace oxazole with thiazole or imidazole cores to modulate target affinity, as seen in related heterocycles .

What computational approaches best predict the reactivity of this compound?

Level: Advanced
Methodological Answer:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution for reaction site prediction.
  • Transition state modeling : Use DFT (B3LYP-D3/def2-TZVP) with implicit solvation (e.g., SMD model) to simulate nucleophilic acyl substitution .

How can researchers optimize purification methods for this compound?

Level: Basic
Methodological Answer:

  • Liquid-liquid extraction : Separate acidic fractions using NaOH (pH >12) and HCl (pH <2).
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol:water 3:1) for high-purity crystals.
  • Flash chromatography : Use silica gel with gradient elution (hexane → EtOAc → MeOH) to remove polar impurities .

What are the key stability challenges in storing this compound?

Level: Basic
Methodological Answer:

  • Hygroscopicity : Store under argon at –20°C with desiccants (e.g., silica gel).
  • Degradation monitoring : Use periodic FT-IR to detect esterification (new C–O stretches at ~1250 cm⁻¹).
  • Salt formation : Improve shelf-life by converting to sodium carboxylate, which shows >90% stability at 25°C for 6 months .

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